![molecular formula C₃₄H₃₆O₆ B1139720 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol CAS No. 61330-61-8](/img/structure/B1139720.png)
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Overview
Description
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, also known as 3,4,5-Tris-MOP, is a synthetic molecule that has been studied extensively as a potential therapeutic agent for a variety of diseases. This molecule has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, anti-angiogenic, and anti-cancer effects. In addition, 3,4,5-Tris-MOP has been found to have potential applications in the fields of drug delivery, gene therapy, and tissue engineering. The purpose of
Scientific Research Applications
Organic Synthesis
“2,3,4,6-Tetra-O-benzyl-D-glucopyranose” is a compound useful in organic synthesis . It’s a key reagent in the preparation of various organic compounds .
Preparation of α-glucopyranosyl Chloride
This compound enables the preparation of α-glucopyranosyl chloride . This derivative is important in the synthesis of other complex molecules .
Synthesis of 1-C-α-D-glucopyranose Derivatives
It’s used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have various applications in the field of medicinal chemistry .
Glucosylation Reactions
“2,3,4,6-Tetra-O-benzyl-D-glucopyranose” is used for glucosylation reactions . Glucosylation is a critical process in the modification of proteins and lipids, and plays a key role in cellular functions .
Intermediate in Drug Synthesis
This compound serves as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin . These drugs are used for the treatment of diabetes .
Research and Development
Due to its unique properties, “2,3,4,6-Tetra-O-benzyl-D-glucopyranose” is often used in research and development laboratories for the synthesis of new compounds .
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose primarily targets enzymes involved in glycosylation processes. These enzymes play a crucial role in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions, including cell signaling, adhesion, and immune response .
Mode of Action
The compound interacts with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. By acting as a substrate or inhibitor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose can modulate the activity of these enzymes, leading to altered glycosylation patterns. This interaction can result in changes in the structure and function of glycoproteins and glycolipids .
Biochemical Pathways
The affected biochemical pathways include the N-glycosylation and O-glycosylation pathways. These pathways are responsible for the addition of sugar chains to proteins and lipids. Alterations in these pathways can affect protein folding, stability, and cell surface expression, impacting processes such as cell-cell communication and immune recognition .
Pharmacokinetics
The pharmacokinetics of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism may involve hydrolysis and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. For instance, the compound’s stability may decrease at extreme pH levels or high temperatures, affecting its bioavailability and activity. Additionally, interactions with other biomolecules can modulate its effectiveness by altering its binding to target enzymes.
: Sigma-Aldrich : ChemicalBook : GoldBio : ChemicalBook : Sigma-Aldrich : GoldBio
properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose |
Synthesis routes and methods
Procedure details
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